molecular formula C18H23NO B183231 (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine CAS No. 436088-69-6

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B183231
CAS No.: 436088-69-6
M. Wt: 269.4 g/mol
InChI Key: QOJMGCQDWVYSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodologies

The synthesis of deuterated herbicidal compounds such as ZJ0273, ZJ0702, ZJ0777, and SIOC0163, which are related to the structure of interest, demonstrates the utility of these compounds in developing traceable versions of agrochemicals. These deuterated forms have been successfully used as tracers in metabolism and degradation studies of herbicides, offering a method for quantifying residue in crops and food products using HPLC-MS/MS (Yang & Lu, 2010).

Material Science Applications

In material science, compounds structurally related to "(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine" have been used in the synthesis and thermoanalysis of novel poly(arylimine)s with potential applications in high-performance materials. These polymers exhibit good thermal stability, which is crucial for their application in various industrial sectors (Run-xiong, 2009).

Medicinal Chemistry and Pharmacology

The nitrogen analog of stilbene, structurally similar to the compound , has been explored for its effects on melanin biosynthesis. It shows promise as a skin whitening agent, inhibiting tyrosinase activity, and exhibiting UV-blocking effects. This suggests potential applications in dermatology and cosmetics (Choi et al., 2002).

Chemical Synthesis and Modification

The reductive monoalkylation of nitro aryls, a method relevant to the synthesis and functionalization of benzylamines, represents an efficient strategy to produce secondary benzyl amino aryls. This methodology can be applied to synthesize a wide range of compounds for further exploration in organic chemistry and material science (Sydnes, Kuse, & Isobe, 2008).

Photocatalysis and Light-mediated Reactions

The use of porphycene photocatalysts for the oxidation of benzylic amines to N-benzylidenebenzylamines under visible light is an innovative application in the field of green chemistry. This approach highlights the potential of using related compounds in light-mediated organic transformations, offering a sustainable alternative to traditional methods (Berlicka & König, 2010).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJMGCQDWVYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355302
Record name (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-69-6
Record name 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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